Cas no 946237-45-2 (3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide)

3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide structure
946237-45-2 structure
Product name:3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide
CAS No:946237-45-2
MF:C21H27NO5S
Molecular Weight:405.507785081863
CID:6076202
PubChem ID:16884150

3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide
    • 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide
    • VU0628654-1
    • 3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
    • 3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
    • 946237-45-2
    • AKOS024488649
    • F5012-0047
    • インチ: 1S/C21H27NO5S/c1-21(2)14-17-6-4-7-19(20(17)27-21)26-12-5-13-28(23,24)22-15-16-8-10-18(25-3)11-9-16/h4,6-11,22H,5,12-15H2,1-3H3
    • InChIKey: XXMDBMUYIUMAPY-UHFFFAOYSA-N
    • SMILES: S(CCCOC1=CC=CC2=C1OC(C)(C)C2)(NCC1C=CC(=CC=1)OC)(=O)=O

計算された属性

  • 精确分子量: 405.16099414g/mol
  • 同位素质量: 405.16099414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 9
  • 複雑さ: 580
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.2Ų
  • XLogP3: 3.4

3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5012-0047-10μmol
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5012-0047-40mg
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
40mg
$140.0 2023-09-10
Life Chemicals
F5012-0047-2mg
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
2mg
$59.0 2023-09-10
Life Chemicals
F5012-0047-20mg
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
20mg
$99.0 2023-09-10
Life Chemicals
F5012-0047-5μmol
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5012-0047-75mg
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
75mg
$208.0 2023-09-10
Life Chemicals
F5012-0047-15mg
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
15mg
$89.0 2023-09-10
Life Chemicals
F5012-0047-4mg
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
4mg
$66.0 2023-09-10
Life Chemicals
F5012-0047-30mg
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
30mg
$119.0 2023-09-10
Life Chemicals
F5012-0047-100mg
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide
946237-45-2
100mg
$248.0 2023-09-10

3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide 関連文献

3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamideに関する追加情報

Introduction to 3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide (CAS No. 946237-45-2) in Modern Chemical Biology

The compound 3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide (CAS No. 946237-45-2) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel bioactive molecules. This compound, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological applications. The molecular architecture of this sulfonamide derivative incorporates a benzofuran scaffold, which is well-documented for its role in modulating various biological pathways. Specifically, the presence of a dimethyl-substituted dihydropyran ring and an N-(4-methoxyphenyl)methylpropane-1-sulfonamide moiety suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of sulfonamide derivatives in drug discovery, owing to their ability to engage with biological targets through hydrogen bonding and dipole-dipole interactions. The sulfonamide group in this compound not only enhances its solubility but also contributes to its binding affinity towards specific enzymes and receptors. The 4-methoxyphenyl substituent further modulates the electronic properties of the molecule, influencing its pharmacokinetic behavior. This combination of structural features positions 3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide as a versatile scaffold for designing molecules with tailored biological activities.

In the context of contemporary research, this compound has been explored for its potential role in addressing neurological disorders. The benzofuran moiety is known to interact with sigma receptors and other central nervous system (CNS) targets, suggesting its utility in developing therapeutics for conditions such as epilepsy and neurodegenerative diseases. Furthermore, the sulfonamide group has been extensively studied for its antimicrobial and anti-inflammatory properties. The structural features of this compound may enable it to disrupt pathogenic pathways while minimizing off-target effects.

Advanced computational methods have been employed to elucidate the binding interactions of this molecule with biological targets. Molecular docking studies indicate that 3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide can effectively bind to enzymes involved in inflammation and pain signaling. These findings are supported by experimental data demonstrating its inhibitory activity against key inflammatory mediators. The dimethyl-substituted dihydropyran ring is particularly noteworthy, as it may enhance binding stability through hydrophobic interactions with protein pockets.

The synthesis of this compound involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key synthetic strategies include the formation of the benzofuran core through cyclization reactions followed by functionalization at the 7-position. The introduction of the sulfonamide group is achieved through nucleophilic substitution reactions, which require precise control over reaction conditions to ensure high yield and purity. These synthetic methodologies underscore the importance of innovative chemistry in developing novel bioactive compounds.

Preclinical studies have begun to explore the pharmacological profile of 3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide, focusing on its efficacy and safety profiles. Initial results suggest that this compound exhibits promising activity in models of inflammation and pain relief without significant side effects. These findings are encouraging and warrant further investigation into its potential as a therapeutic agent. Additionally, pharmacokinetic studies indicate that the molecule exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development.

The role of computational chemistry in optimizing this compound cannot be overstated. By leveraging machine learning algorithms and quantum mechanical calculations, researchers can predict structural modifications that may enhance biological activity while minimizing toxicity. These computational approaches have already been used to identify analogs of 3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide with improved pharmacokinetic profiles. Such advancements demonstrate the synergy between experimental chemistry and computational methods in accelerating drug discovery.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Investigating its potential in other disease areas such as cancer and autoimmune disorders is an exciting avenue for future exploration. Furthermore, exploring novel synthetic routes to improve scalability and cost-effectiveness will be essential for translating these findings into clinical practice.

In conclusion,3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-methoxyphenyl)methylpropane-1-sulfonamide (CAS No. 946237-45-2) represents a significant contribution to the field of chemical biology. Its unique structural features and promising pharmacological activities make it a valuable asset in drug discovery efforts aimed at addressing various human diseases.

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